5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound features a pyridine ring substituted with a bromine atom and an oxadiazole moiety, which contribute to its unique chemical properties and potential biological activities. The oxadiazole ring is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The compound has been synthesized and studied in various research contexts, particularly focusing on its pharmacological properties and synthetic methodologies. Research articles have documented the synthesis of similar oxadiazole derivatives, highlighting their biological activities and structural characteristics .
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine can be classified as:
The synthesis of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:
The synthesis generally requires careful control of temperature and reaction times to maximize yield and purity. For example, refluxing times typically range from several hours to overnight depending on the reactivity of the starting materials.
The molecular structure of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine consists of:
Key structural data includes:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra confirm the presence of functional groups and structural integrity.
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine can participate in several chemical reactions:
These reactions are typically carried out under mild conditions to prevent degradation of sensitive functional groups present in the molecule.
The mechanism by which 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine exerts its biological effects is not fully elucidated but may involve:
Studies indicate that derivatives containing oxadiazole rings exhibit significant antimicrobial and anticancer activities due to their ability to interfere with cellular processes .
The physical properties include:
Key chemical properties involve:
Relevant analyses such as thermal stability studies and solubility tests are essential for understanding the practical applications of this compound .
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The 1,3,4-oxadiazole ring represents a privileged scaffold in rational drug design due to its versatile hydrogen-bonding capacity, metabolic stability, and balanced lipophilicity. As a bioisostere for ester or amide functionalities, this five-membered heterocycle (comprising one oxygen and two nitrogen atoms within an aromatic system) enables precise tuning of electronic properties and molecular geometry. Its incorporation into pharmacophores enhances binding affinity to biological targets through both hydrogen bonding and π-stacking interactions [9]. The electron-deficient nature of the oxadiazole ring facilitates π-π stacking with aromatic residues in enzyme active sites, while the exocyclic amine group (–NH₂) serves as a hydrogen bond donor/acceptor. This is exemplified in cholinesterase inhibitors, where N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines penetrate the enzyme gorge via optimal hydrophobic/hydrophilic balance [9].
The strategic inclusion of a bromopyridinyl moiety at the C5 position of the oxadiazole ring introduces a halogen-bonding domain and provides a synthetic handle for further derivatization. Bromine’s polarizability enhances interactions with protein residues (e.g., backbone carbonyls), while the pyridine nitrogen acts as a hydrogen-bond acceptor, influencing bioavailability and target engagement. Computational analyses of similar compounds like N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine reveal dihedral angles of 17.7°–22.3° between rings, demonstrating non-planar conformations that optimize binding to sterically constrained pockets in oncoproteins (e.g., HPV E6/E7) [3] [10].
Table 1: Key Physicochemical Properties of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₇H₅BrN₄O | Elemental Analysis |
Molecular Weight | 241.04 g/mol | Mass Spectrometry |
Purity | ≥95% | HPLC/LCMS |
CAS Registry Number | 1039851-68-7 | Commercial Sources [4] |
IUPAC Name | 5-(5-Bromo-3-pyridinyl)-1,3,4-oxadiazol-2-amine | Nomenclature Standards |
Storage Conditions | 2–8°C (dark, inert atmosphere) | Stability Studies [6] |
Synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine follows well-established cyclization strategies applied to aryl-functionalized hydrazides. The general protocol involves two sequential steps: (1) hydrazide formation and (2) oxidative cyclization. Initially, 5-bromonicotinic acid undergoes esterification (e.g., Fischer–Speier with methanol/H₂SO₄) to yield methyl 5-bromonicotinate, followed by hydrazinolysis with excess hydrazine hydrate to afford 5-bromonicotinohydrazide [2] [9].
The pivotal cyclization employs cyanogen bromide (BrCN) as a dehydrating agent, where the hydrazide reacts with BrCN (1.5 eq) in ethanol under reflux for 12 hours. This forms the 1,3,4-oxadiazole core via intramolecular cyclodehydration, as confirmed by FTIR loss of C=O (1650–1700 cm⁻¹) and emergence of C=N (1646 cm⁻¹) and C–O–C (1045 cm⁻¹) stretches. NMR validation includes characteristic ¹H signals at δ 7.42–7.50 ppm (–NH₂, D₂O-exchangeable) and ¹³C peaks between 157–165 ppm for oxadiazole C2 and C5 atoms [1] [4]. Alternative cyclization agents like p-toluenesulfonyl chloride (TsCl)/triethylamine yield lower conversions (41–76%) compared to BrCN (71–81%) but offer milder conditions for acid-sensitive functional groups [9].
Table 2: Comparative Yields for Oxadiazole Cyclization Strategies
Cyclization Reagent | Reaction Conditions | Yield (%) | Byproducts |
---|---|---|---|
Cyanogen Bromide | EtOH, reflux, 12 h | 71–81 | NH₄Br, CO₂ |
p-TsCl/TEA | DCM, rt, 24 h | 41–76 | p-TsOH, HCl |
Mn(OAc)₂ (catalytic) | Ethanol, 80°C, 8 h | 68 | Mn complexes [3] |
POCl₃ | Toluene, 110°C, 6 h | 65–70 | Phosphorylated impurities |
The C5 bromine atom on the pyridine ring serves as a versatile site for structural diversification via metal-catalyzed cross-couplings or nucleophilic substitutions, directly modulating bioactivity. Suzuki–Miyaura couplings with aryl/heteroaryl boronic acids install extended π-systems that enhance DNA intercalation or enzyme inhibition. For example, 5-(5-pyridazin-4-yl-3-pyridinyl)-1,3,4-oxadiazol-2-amine (derived from pyridazine-4-boronic acid) shows 10-fold increased potency against Mycobacterium tuberculosis (MIC = 0.03 µM) compared to the bromo precursor, attributed to improved DprE1 enzyme affinity [2] [6].
Alternatively, Buchwald–Hartwig amination with secondary amines (e.g., piperazine, morpholine) introduces basic centers that improve water solubility and membrane permeability. Derivatives like 5-[5-(4-methylpiperazin-1-yl)pyridin-3-yl]-1,3,4-oxadiazol-2-amine exhibit pH-responsive fluorescence (pKₐ ≈ 5.5–6.5), enabling applications as cellular probes. The protonation of the pyridinyl nitrogen induces a visible color shift (colorless to yellow) and fluorescence quenching due to intramolecular charge transfer disruption [5]. Sonogashira reactions with terminal alkynes append hydrophobic alkynyl groups, boosting penetration through lipid bilayers—critical for antimycobacterial agents targeting intracellular pathogens [2].
Efficient heterocyclic assembly integrates cyclization with downstream cross-coupling to minimize purification steps and maximize diversity. One-pot protocols leverage Mn(II) acetate catalysis: nicotinoyl-N-phenyl hydrazinecarbothioamide cyclizes in ethanol at 80°C to form N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, with Mn(II) templating the dehydration via sulfur coordination. This yields crystals suitable for X-ray analysis, confirming non-planar geometries (dihedral angle = 17.7°–22.3°) stabilized by N–H···N hydrogen bonds [3] [10].
For Suzuki couplings, RuPhos Pd G4 catalyst enables efficient arylation of the bromopyridinyl-oxadiazole scaffold. Optimized conditions (DMF/H₂O, K₂CO₃, 80°C, 2 h) achieve >85% conversion with broad functional group tolerance (–NO₂, –CN, –CF₃). This method circumvents homocoupling byproducts common with Pd(PPh₃)₄ catalysts. Key applications include generating biheteroaryl systems like 5-[5-(quinolin-8-yl)pyridin-3-yl]-1,3,4-oxadiazol-2-amine, which demonstrates nanomolar IC₅₀ against acetylcholinesterase due to extended gorge penetration [7] [9].
Table 3: Catalytic Systems for Bromopyridinyl Functionalization
Reaction Type | Catalyst/Base | Conditions | Yield Range | Scope |
---|---|---|---|---|
Suzuki–Miyaura Coupling | RuPhos Pd G4/K₂CO₃ | DMF/H₂O, 80°C, 2 h | 78–92% | Aryl, heteroaryl boronics |
Buchwald–Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 100°C, 12 h | 65–80% | Cyclic amines |
Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI, iPr₂NH | THF, 60°C, 4 h | 70–88% | Alkynes (aryl/alkyl) |
Nucleophilic Aromatic Substitution | –, K₂CO₃ | DMSO, 120°C, 6 h | 40–75% | Thiols, alkoxides |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8